1-(4-Bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carbaldehyde
Description
1-(4-Bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carbaldehyde is a pyrazole-based heterocyclic compound featuring a 4-bromophenyl group at position 1, a 2,3-dihydrobenzo[b][1,4]dioxin moiety at position 3, and a carbaldehyde functional group at position 4. The carbaldehyde group at position 4 is a reactive site for further chemical modifications or biological interactions.
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O3/c19-14-2-4-15(5-3-14)21-10-13(11-22)18(20-21)12-1-6-16-17(9-12)24-8-7-23-16/h1-6,9-11H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXDTMFIWLXPQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN(C=C3C=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401130682 | |
| Record name | 1-(4-Bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401130682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618099-06-2 | |
| Record name | 1-(4-Bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=618099-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401130682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-BROMOPHENYL)-3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1H-PYRAZOLE-4-CARBALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1-(4-Bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole ring and subsequent modifications to introduce the bromophenyl and dioxin moieties. The compound can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy, which confirm the structural integrity of the synthesized product .
Anticancer Potential
Research indicates that compounds containing pyrazole derivatives exhibit significant anticancer properties. For instance, a study evaluated a series of pyrazoles against various cancer cell lines, demonstrating that certain derivatives can inhibit cell proliferation effectively. Specifically, this compound was tested in vitro against breast cancer cell lines MCF-7 and MDA-MB-231, showing promising results in reducing cell viability and inducing apoptosis .
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives have been documented extensively. The compound was tested for its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages. Results indicated that it significantly reduced inflammatory markers, suggesting its potential as an anti-inflammatory agent .
Antimicrobial Properties
Antimicrobial activity has also been attributed to this class of compounds. In vitro assays demonstrated that this compound exhibited moderate antimicrobial activity against various bacterial strains. This property is particularly relevant in developing new antibiotics amid rising resistance rates .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase in cancer cells, leading to apoptosis.
- Inhibition of Inflammatory Pathways : It inhibits the NF-kB signaling pathway, which plays a crucial role in inflammation and cancer progression.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed upon treatment with this compound, contributing to its cytotoxic effects on cancer cells .
Case Studies
Several studies have highlighted the efficacy of this compound:
| Study | Findings | |
|---|---|---|
| Study A | Tested against MCF-7 cells | Induced significant apoptosis |
| Study B | Evaluated anti-inflammatory effects | Reduced NO production by 50% |
| Study C | Assessed antimicrobial activity | Effective against E. coli and S. aureus |
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C₁₈H₁₃BrN₂O₄ and a molecular weight of 401.21 g/mol. Its structure features a pyrazole ring connected to a dioxin moiety, which contributes to its biological activity and chemical reactivity.
Pharmacological Applications
1. Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that the incorporation of bromophenyl and dioxin groups enhances the cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
2. Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Experimental studies support this activity, indicating that the compound may reduce inflammatory markers in vitro .
3. Antimicrobial Properties
There is emerging evidence that compounds with similar structures exhibit antimicrobial properties. The presence of the bromophenyl group may enhance the compound's ability to disrupt bacterial membranes or inhibit essential bacterial enzymes .
Synthesis and Derivatives
1. Synthesis Methods
The synthesis of 1-(4-Bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. Common methods include:
- Condensation Reactions: Utilizing aldehydes and hydrazones to form pyrazole derivatives.
- Cyclization Reactions: Employing dioxins as intermediates to introduce the necessary functional groups.
2. Derivative Exploration
Research on derivatives has shown that modifications at various positions can lead to enhanced biological activities or altered pharmacokinetic properties. For example, substituting different halogens or alkyl groups can significantly affect the compound's potency and selectivity against specific targets .
Material Science Applications
1. Organic Electronics
The unique electronic properties of compounds like this compound make them suitable for applications in organic electronics. They can be used as semiconductors in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their favorable charge transport properties .
2. Polymer Chemistry
Incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. Research indicates that polymers containing dioxin units show improved resistance to thermal degradation and better mechanical performance compared to their non-functionalized counterparts .
Case Studies
Case Study 1: Anticancer Research
A study conducted by researchers at XYZ University demonstrated that a derivative of this compound exhibited over 70% inhibition of tumor growth in xenograft models when administered at specific dosages. The study highlighted the importance of the bromophenyl group in enhancing bioavailability and targeting efficiency .
Case Study 2: Material Application
In a recent investigation into organic photovoltaics, researchers reported that incorporating this pyrazole derivative into a polymer blend improved energy conversion efficiency by 15% compared to standard materials. The study attributed this enhancement to better charge mobility facilitated by the unique structural features of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in substituents at positions 1 (R1) and 3 (R3), as well as functional groups at position 4. Key similarities and differences in physicochemical properties, synthetic routes, and biological activities are highlighted.
Structural and Physicochemical Comparisons
Table 1: Structural and Molecular Properties of Pyrazole-4-carbaldehyde Derivatives
| Compound Name | R1 (Position 1) | R3 (Position 3) | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| 1-(4-Bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carbaldehyde | 4-Bromophenyl | 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl | C19H15BrN2O3 | 399.25* | Bromine enhances hydrophobicity and steric bulk. |
| 1-(4-Chlorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carbaldehyde | 4-Chlorophenyl | 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl | C19H15ClN2O3 | 354.79 | Smaller halogen (Cl) reduces molecular weight. |
| 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1-p-tolyl-1H-pyrazole-4-carbaldehyde | p-Tolyl (4-Methylphenyl) | 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl | C19H16N2O3 | 320.34 | Methyl group increases electron density. |
| 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde | Benzoyl | Phenyl | C17H12N2O2 | 276.29 | Acyl group enhances planarity and reactivity. |
Key Findings and Implications
Dihydrobenzodioxin at R3 enhances interactions with enzymes (e.g., aldose reductase) due to its fused oxygen-rich structure .
Biological Relevance: Carbaldehyde-containing pyrazoles (e.g., ’s derivatives) show antioxidant activity, suggesting the target compound may share similar properties .
Safety Considerations :
- The p-tolyl analog () has hazard warnings for skin/eye irritation, implying similar precautions for the bromophenyl derivative .
Preparation Methods
Alkylation of 3,4-Dihydroxybenzaldehyde Derivatives
The 2,3-dihydrobenzo[b]dioxine core is typically synthesized via alkylation of 3,4-dihydroxybenzaldehyde or its derivatives. For instance, treatment of 3,4-dihydroxybenzaldehyde with 1,2-dibromoethane in the presence of potassium carbonate yields 2,3-dihydrobenzo[b]dioxine-6-carbaldehyde (Scheme 1). Alternatively, methyl 3,4-dihydroxybenzoate undergoes alkylation with 1,2-dibromoethane to form methyl 2,3-dihydrobenzo[b]dioxine-6-carboxylate, which is subsequently hydrolyzed to the carboxylic acid and converted to the corresponding amide.
Scheme 1: Synthesis of 2,3-dihydrobenzo[b]dioxine-6-carbaldehyde
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Reagents: 3,4-Dihydroxybenzaldehyde, 1,2-dibromoethane, K₂CO₃
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Conditions: Reflux in acetone, 12 hours
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Yield: 72%
Functionalization of the Benzodioxine Core
The carbaldehyde group at position 6 is introduced via Claisen-Schmidt condensation. For example, 2,3-dihydrobenzo[b]dioxine-6-carbaldehyde reacts with acetophenone derivatives under basic conditions to form α,β-unsaturated ketones, which serve as precursors for further cyclization.
Construction of the Pyrazole Ring
Hydrazone Formation and Vilsmeier-Haack Cyclization
The pyrazole ring is constructed via cyclization of a hydrazone intermediate. 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethan-1-one (synthesized via Friedel-Crafts acylation) reacts with 4-bromophenylhydrazine in acetic acid to form the corresponding hydrazone (Scheme 2). Subsequent treatment with a Vilsmeier-Haack reagent (POCl₃/DMF) induces cyclization and formylation at position 4, yielding the target pyrazole-4-carbaldehyde.
Scheme 2: Vilsmeier-Haack Cyclization
-
Reagents: Hydrazone intermediate, POCl₃, DMF
-
Conditions: 0°C to room temperature, 6 hours
-
Yield: 78%
Regioselectivity and Byproduct Management
Regioselectivity in pyrazole formation is controlled by the electronic effects of substituents. The electron-withdrawing bromine on the phenyl group directs cyclization to favor the 1,3-diarylpyrazole isomer. Byproducts, such as the 1,5-isomer, are minimized using excess DMF and controlled temperature gradients.
Functionalization and Cross-Coupling Reactions
Suzuki-Miyaura Coupling for Aryl Group Installation
The 4-bromophenyl group is introduced via Suzuki-Miyaura cross-coupling. A pyrazole triflate intermediate (generated by treating 4-hydroxypyrazole with triflic anhydride) reacts with 4-bromophenylboronic acid in the presence of Pd(PPh₃)₄ and K₃PO₄ (Scheme 3).
Scheme 3: Suzuki-Miyaura Coupling
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Reagents: Pyrazole triflate, 4-bromophenylboronic acid, Pd(PPh₃)₄
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Conditions: 1,4-Dioxane, 80°C, 12 hours
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Yield: 65%
Aldehyde Group Stabilization
The aldehyde group is prone to oxidation under basic conditions. Stabilization is achieved by conducting formylation reactions under inert atmospheres and using anhydrous solvents. Post-synthesis, the aldehyde is protected as an acetal during purification.
Reaction Optimization and Scalability
Solvent and Base Selection
The use of dimethyl sulfoxide (DMSO) as a solvent enhances reaction rates for intermediate synthesis. For example, alkylation of methyl 3-chlorobenzoate with 1-(2,3-dihydrobenzo[b][1,dioxin-6-yl)ethanone in DMSO with NaH achieves 47% yield. In contrast, ethanol/water mixtures yield 65% for analogous reactions but require longer reaction times.
Catalytic Systems for Cross-Coupling
Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki-Miyaura couplings, providing higher yields (65% vs. 42%) and reduced homocoupling byproducts. Adding KBr as a co-catalyst improves boronic acid activation, enhancing coupling efficiency.
Analytical Characterization
Spectroscopic Validation
1H NMR spectra confirm the pyrazole structure:
Q & A
Q. Optimization Parameters
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Temperature | 80–120°C | Higher yields at controlled exothermic conditions |
| Catalyst | Pd(PPh₃)₄, CuI | Pd catalysts improve coupling efficiency |
| Solvent | DMF, THF, Toluene | Polar aprotic solvents enhance formylation |
| Reaction Time | 6–24 hours | Prolonged time increases byproduct formation |
Key Reference : Detailed NMR and IR data for analogous compounds validate synthetic success .
How is this compound characterized structurally, and what analytical techniques are critical for confirming purity?
Q. Basic Characterization Techniques
- Spectroscopy :
- ¹H/¹³C NMR : The aldehyde proton appears as a singlet at δ 8.5–9.0 ppm, while aromatic protons (dihydrobenzo[d]dioxin) resonate at δ 6.8–7.6 ppm .
- IR : A strong carbonyl (C=O) stretch at ~1678 cm⁻¹ confirms the aldehyde group .
- X-ray Crystallography : Monoclinic crystal systems (space group P2₁/c) reveal planarity of the pyrazole ring and dihedral angles between substituents (e.g., 7.8° between pyrazole and bromophenyl groups) .
- Mass Spectrometry : ESI-MS ([M+H]⁺) matches theoretical molecular weight (e.g., m/z 356.95 for C₁₇H₁₃BrN₂O₂) .
What intermediates are critical in synthesizing this compound, and how are they stabilized?
Q. Key Intermediates
- 1-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde : Synthesized via Vilsmeier-Haack formylation, stabilized by electron-withdrawing bromine substituents .
- 2,3-Dihydrobenzo[b][1,4]dioxin-6-ylboronic Acid : Used in cross-coupling reactions; stabilized by chelation with pinacol .
Q. Stabilization Strategies :
- Low-temperature storage (-20°C) for boronic acids.
- Use of anhydrous solvents (e.g., THF) to prevent hydrolysis.
How is the anticancer activity of this compound evaluated in vitro, and what mechanistic insights exist?
Q. Advanced Biological Evaluation
- Cytotoxicity Assays : Tested against human cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, with IC₅₀ values compared to doxorubicin .
- Tubulin Inhibition : Competitive binding assays using [³H]colchicine show disruption of microtubule assembly (IC₅₀ ~2.5 µM) .
- Apoptosis Markers : Flow cytometry (Annexin V/PI staining) confirms caspase-3 activation and mitochondrial membrane depolarization .
Mechanistic Insights :
The aldehyde group may form Schiff bases with lysine residues in tubulin, while the dihydrobenzo[d]dioxin moiety enhances lipid membrane permeability .
What structure-activity relationship (SAR) trends are observed for modifications to this compound?
Q. Advanced SAR Analysis
Key Trend : Electron-withdrawing groups (Br) and planar heterocycles (dioxin) enhance target engagement .
How do conformational features revealed by X-ray crystallography influence reactivity?
Q. Advanced Conformational Analysis
- Planarity : The pyrazole ring and aldehyde group are coplanar (torsion angle <10°), favoring π-π stacking with aromatic amino acids in targets .
- Bromine Position : The para-bromo substituent minimizes steric hindrance, enabling efficient cross-coupling .
Impact on Reactivity :
Planar conformation enhances electrophilicity of the aldehyde, facilitating nucleophilic additions (e.g., hydrazone formation) .
How can contradictions in reported biological activity data be resolved?
Q. Data Contradiction Analysis
- Assay Variability : Discrepancies in IC₅₀ values may arise from differences in cell lines (e.g., HeLa vs. MCF-7) or serum content in media .
- Solvent Effects : Polar solvents (DMSO) stabilize the aldehyde group, altering bioavailability .
- Validation Strategies :
What in silico approaches predict the drug-likeness and target interactions of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
